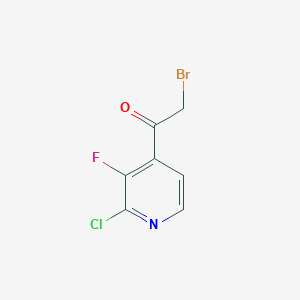

4-(Bromoacetyl)-2-chloro-3-fluoropyridine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H4BrClFNO |

|---|---|

Molecular Weight |

252.47 g/mol |

IUPAC Name |

2-bromo-1-(2-chloro-3-fluoropyridin-4-yl)ethanone |

InChI |

InChI=1S/C7H4BrClFNO/c8-3-5(12)4-1-2-11-7(9)6(4)10/h1-2H,3H2 |

InChI Key |

RBKWXQAAPVLUOB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C(=C1C(=O)CBr)F)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4 Bromoacetyl 2 Chloro 3 Fluoropyridine

Retrosynthetic Analysis of 4-(Bromoacetyl)-2-chloro-3-fluoropyridine

A retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available starting materials, thereby illuminating potential synthetic pathways.

Disconnection Strategies Involving the Bromoacetyl Moiety

The most logical retrosynthetic disconnection for this compound is the carbon-carbon bond between the pyridine (B92270) ring and the carbonyl group of the acetyl moiety. This approach, known as a functional group interconversion (FGI) and C-C disconnection, simplifies the target molecule into two key synthons: a nucleophilic 2-chloro-3-fluoropyridin-4-yl synthon and an electrophilic "bromoacetyl" cation equivalent.

A further disconnection of the carbon-bromine bond on the bromoacetyl group leads to a two-step strategic approach. This involves an initial acylation of the pyridine ring to form an intermediate, 4-acetyl-2-chloro-3-fluoropyridine, followed by an alpha-halogenation to install the bromine atom. This latter strategy is often more practical as it separates the complexities of ring functionalization from the installation of the reactive alpha-bromo ketone.

The acylation step itself can be approached via methods suitable for electron-deficient heterocycles, which typically avoid classical Friedel-Crafts conditions. youtube.com The most viable route involves the reaction of a 4-metallated 2-chloro-3-fluoropyridine (B99640) species (such as a lithio or magnesio derivative) with an appropriate acetylating agent. youtube.com

Considerations for Halogenated Pyridine Ring Formation

The core of the target molecule is the 2-chloro-3-fluoropyridine ring. Retrosynthetically, this structure can be envisioned as arising from a more common pyridine precursor through selective halogenation reactions. However, due to the electron-deficient nature of the pyridine ring, electrophilic aromatic substitution (EAS) reactions are generally challenging and require harsh conditions. nih.govnsf.gov

A more feasible approach involves the synthesis of the ring with the desired halogen pattern from either a functionalized pyridine precursor or by constructing the heterocyclic ring itself. Common strategies include:

Diazotization-Halogenation (Sandmeyer-type reaction): Starting from an aminopyridine, such as 2-chloro-3-aminopyridine, the amino group can be converted to a diazonium salt and subsequently displaced by a fluoride (B91410). google.com

Directed Ortho-Metalation and Halogenation: Starting from a simpler pyridine, such as 3-fluoropyridine, a directed metalation can be used to introduce the chlorine atom at the C2 position. chemicalbook.com

Ring Construction: Building the substituted pyridine ring from acyclic precursors offers a high degree of control over the substitution pattern, though it can be a lengthier process. nih.gov

Precursor Synthesis and Functional Group Interconversions

The successful synthesis of this compound hinges on the efficient preparation of the key halogenated pyridine precursor and its subsequent regioselective functionalization.

Synthesis of Key Pyridine Precursors

The primary precursor for this synthesis is 2-chloro-3-fluoropyridine. Several routes for its preparation have been documented. One prominent method starts from 2-chloro-3-aminopyridine, utilizing a diazotization reaction followed by fluorination. A patented one-pot process describes the use of tert-butyl nitrite (B80452) and copper fluoride as the fluorinating agent in an organic solvent, which proceeds under mild conditions with stable yields. google.com

| Starting Material | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-Chloro-3-aminopyridine | 1. tert-Butyl nitrite | 0-60 | 1-10 | >60 | google.com |

| 2. Copper fluoride |

An alternative route begins with 3-fluoropyridine, which undergoes lithiation followed by treatment with a chlorinating agent to install the chlorine atom at the C2 position. chemicalbook.com The synthesis of 2-chloro-3-fluoropyridine is a critical first step, providing the foundational scaffold for subsequent modifications. nih.govsigmaaldrich.com

Regioselective Functionalization of Pyridine Ring Systems

With the 2-chloro-3-fluoropyridine core in hand, the next crucial step is the introduction of a functional group at the C4 position. The electronic properties of the existing substituents heavily influence the regioselectivity of this transformation. The chloro and fluoro groups are electron-withdrawing, and the pyridine nitrogen itself deactivates the ring towards electrophilic attack.

Therefore, a metalation-trapping sequence is the most effective strategy. nih.gov The C4 position is the most acidic proton on the ring due to the activating effect of the adjacent fluorine at C3 and the pyridine nitrogen. Treatment of 2-chloro-3-fluoropyridine with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or n-butyllithium at low temperatures, can selectively deprotonate the C4 position to generate a 2-chloro-3-fluoro-4-lithiopyridine intermediate. youtube.com This highly reactive organometallic species can then be trapped with a suitable electrophile to install the desired functionality, setting the stage for the introduction of the bromoacetyl group. nih.gov The directing effect of substituents is a well-established principle in pyridine chemistry, enabling precise functionalization. mdpi.com

Targeted Synthesis of the Bromoacetyl Group

The final stage of the synthesis involves the construction of the bromoacetyl group at the C4 position of the pyridine ring. This is typically accomplished in a two-step sequence: acylation followed by bromination.

First, the 4-lithiated 2-chloro-3-fluoropyridine intermediate, generated as described above, is reacted with an acetylating agent. Common electrophiles for this purpose include N,N-dimethylacetamide or acetyl chloride. This reaction forms the stable ketone intermediate, 1-(2-chloro-3-fluoropyridin-4-yl)ethan-1-one.

The second step is the alpha-bromination of the newly formed ketone. This reaction introduces the bromine atom on the carbon adjacent to the carbonyl group. This transformation can be achieved using various brominating agents under acidic or neutral conditions. For example, reaction of the ketone with bromine (Br₂) in a solvent like acetic acid or with N-bromosuccinimide (NBS) would yield the final product, this compound. The direct introduction of a bromoacetyl group can also be accomplished using electrophiles like bromoacetyl bromide or bromoacetyl chloride, which can acylate a pre-formed organometallic pyridine species. nih.govnih.gov

| Step | Intermediate/Product | Typical Reagents | Purpose |

| 1 | 1-(2-Chloro-3-fluoropyridin-4-yl)ethan-1-one | N,N-Dimethylacetamide or Acetyl Chloride | C-C bond formation and introduction of the acetyl group |

| 2 | This compound | Bromine (Br₂) or N-Bromosuccinimide (NBS) | Alpha-bromination of the ketone to form the final product |

This sequential approach provides a reliable and controlled method for the synthesis of the target compound, leveraging modern organometallic and halogenation chemistry.

Bromination of Methyl Pyridines: Mechanistic Insights and Selectivity Control

The bromination of the methyl group in 4-acetyl-2-chloro-3-fluoropyridine to form the α-bromoketone is a critical transformation. This reaction typically proceeds via an acid-catalyzed enolization of the ketone. In the presence of an acid catalyst, the carbonyl oxygen is protonated, increasing the acidity of the α-protons. Subsequent deprotonation leads to the formation of an enol intermediate. This enol then acts as a nucleophile, attacking an electrophilic bromine source, such as molecular bromine (Br₂) or N-bromosuccinimide (NBS), to yield the α-brominated ketone.

The selectivity of this bromination is paramount to avoid unwanted side reactions, such as bromination of the pyridine ring itself. The electron-withdrawing nature of the chloro, fluoro, and acetyl substituents on the pyridine ring deactivates it towards electrophilic aromatic substitution, which favors the desired bromination at the acetyl group. However, careful control of reaction conditions is still necessary.

Table 1: Comparison of Brominating Agents for α-Bromination of Ketones

| Brominating Agent | Reaction Conditions | Advantages | Disadvantages |

| Bromine (Br₂) | Typically in acidic media (e.g., acetic acid) | Readily available, cost-effective | Highly corrosive and toxic, can lead to over-bromination and ring bromination if not controlled |

| N-Bromosuccinimide (NBS) | Often used with a radical initiator (e.g., AIBN) or under photochemical conditions | Milder and more selective than Br₂, easier to handle | More expensive than Br₂, requires specific initiation methods |

| Pyridinium Bromide Perbromide | Solid reagent, often used in acetic acid | Safer and easier to handle than liquid bromine | Can be less reactive than Br₂ |

| Copper(II) Bromide (CuBr₂) | Can be used in various organic solvents | Can offer good selectivity | Stoichiometric amounts are often required, leading to copper waste |

Alternative Routes to the α-Bromoketone Motif

Beyond the direct bromination of the acetyl group, alternative strategies can be envisioned for the synthesis of the α-bromoketone motif in this compound. One such approach could involve the reaction of a 2-chloro-3-fluoropyridine-4-carboxylic acid derivative with a suitable brominating and chain-extending reagent. For instance, the corresponding acid chloride could potentially react with diazomethane (B1218177) followed by treatment with hydrogen bromide to yield the α-bromoketone. However, the use of diazomethane is hazardous and requires specialized equipment.

Another potential route could involve a palladium-catalyzed cross-coupling reaction. If a suitable organometallic reagent bearing a bromoacetyl group were available, it could potentially be coupled with a 4-halo-2-chloro-3-fluoropyridine derivative. However, the synthesis and stability of such an organometallic reagent would be challenging.

Optimization of Reaction Conditions and Yields for this compound Synthesis

The optimization of the synthesis of this compound would focus on each step of the proposed synthetic route. For the conversion of the 4-cyano precursor to the 4-acetyl compound, key parameters to optimize would include the choice of Grignard reagent, the reaction temperature, and the conditions for the hydrolysis of the intermediate imine.

For the final bromination step, a systematic study of different brominating agents, solvents, temperatures, and reaction times would be necessary to maximize the yield of the desired product while minimizing the formation of byproducts. The use of a less reactive brominating agent like NBS might offer better selectivity compared to elemental bromine. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the optimal reaction time.

Table 2: Potential Parameters for Optimization of the Bromination Step

| Parameter | Range of Conditions to be Investigated | Rationale |

| Brominating Agent | Br₂, NBS, Pyridinium Bromide Perbromide | To find the best balance between reactivity and selectivity. |

| Solvent | Acetic acid, Dichloromethane, Carbon tetrachloride | Solvent polarity can influence the rate and selectivity of the reaction. |

| Temperature | 0 °C to reflux | To control the reaction rate and minimize side reactions. |

| Catalyst | Acid catalyst (e.g., HBr, p-TsOH) for enolization | To accelerate the formation of the reactive enol intermediate. |

| Reaction Time | Monitored by TLC or GC-MS | To ensure complete conversion of the starting material without over-reaction. |

Development of Novel and Efficient Synthetic Routes for this compound

Another area for innovation lies in the development of more sustainable and environmentally friendly methods. This could include the use of catalytic amounts of less toxic brominating agents or the development of a continuous flow process for the synthesis, which can offer better control over reaction parameters and improve safety and efficiency. Furthermore, exploring enzymatic or biocatalytic methods for the selective functionalization of the pyridine ring could offer a green alternative to traditional synthetic methods.

Reactivity Patterns and Mechanistic Studies of 4 Bromoacetyl 2 Chloro 3 Fluoropyridine

Reactivity of the Bromoacetyl Moiety in 4-(Bromoacetyl)-2-chloro-3-fluoropyridine

The bromoacetyl group is the primary site of reactivity in this compound. The electron-withdrawing nature of the adjacent carbonyl group and the bromine atom renders the α-carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.

Nucleophilic Substitution Reactions at the α-Carbon of the Bromoacetyl Group

The α-carbon of the bromoacetyl group readily undergoes nucleophilic substitution, providing a versatile handle for the introduction of various functional groups.

While specific experimental data for the hydrolysis or etherification of this compound is not extensively documented in publicly available literature, the general reactivity of α-bromo ketones suggests that these reactions are feasible. Hydrolysis, typically carried out in the presence of water and a base or acid catalyst, would yield 2-(2-chloro-3-fluoropyridin-4-yl)-2-oxoacetic acid. Etherification, through reaction with an alkoxide, would lead to the corresponding α-alkoxy ketone.

Table 1: Postulated Reactions with Oxygen Nucleophiles

| Nucleophile | Reagent Example | Postulated Product |

|---|---|---|

| Hydroxide | Sodium Hydroxide | 2-(2-chloro-3-fluoropyridin-4-yl)-2-oxoacetic acid |

The reaction of α-halo ketones with nitrogen nucleophiles is a well-established method for the synthesis of α-amino ketones and various nitrogen-containing heterocycles. In the case of this compound, reaction with primary or secondary amines is expected to yield the corresponding α-amino ketone derivatives.

A particularly significant application of this reactivity is in the synthesis of fused heterocyclic systems. For instance, the reaction with 2-aminopyridines or related amino-heterocycles can lead to the formation of imidazo[1,2-a]pyridine (B132010) scaffolds, which are of considerable interest in medicinal chemistry. The reaction proceeds via an initial nucleophilic attack of the amino group on the α-carbon, followed by an intramolecular cyclization and dehydration.

Table 2: Representative Reactions with Nitrogen Nucleophiles

| Nucleophile | Product Type | Example Product Structure |

|---|---|---|

| Primary Amine (e.g., Aniline) | α-Amino Ketone | 1-(2-chloro-3-fluoropyridin-4-yl)-2-(phenylamino)ethan-1-one |

Note: Specific reaction conditions and yields for these transformations with this compound are not detailed in the currently available literature and would require experimental determination.

The bromoacetyl moiety is highly reactive towards sulfur nucleophiles. Reaction with thiols or thiophenols in the presence of a base readily affords the corresponding α-thioether ketones. This thioetherification reaction is generally efficient and proceeds under mild conditions.

Furthermore, the reaction with thioamides or thiourea (B124793) provides a direct route to thiazole (B1198619) derivatives through the well-known Hantzsch thiazole synthesis. This reaction involves the initial formation of a thioether intermediate, followed by an intramolecular cyclization and dehydration to form the thiazole ring.

Table 3: Anticipated Reactions with Sulfur Nucleophiles

| Nucleophile | Product Type | Potential Product |

|---|---|---|

| Thiol (e.g., Thiophenol) | α-Thioether Ketone | 1-(2-chloro-3-fluoropyridin-4-yl)-2-(phenylthio)ethan-1-one |

| Thioamide (e.g., Thioacetamide) | Thiazole | 2-methyl-4-(2-chloro-3-fluoropyridin-4-yl)thiazole |

Reactions of the bromoacetyl group with carbon nucleophiles are less commonly reported compared to heteroatom nucleophiles. However, under specific conditions, reactions such as the Knoevenagel condensation could potentially be achieved, likely after conversion of the bromoacetyl group to a more suitable electrophile or by using a strong base to generate a carbanion from the α-carbon. Direct Michael additions to the bromoacetyl moiety are not typical.

Rearrangement Reactions Involving the Bromoacetyl Group

Reductive Transformations of the Carbonyl and Bromoacetyl Groups

The bromoacetyl moiety in this compound presents two sites for reduction: the carbonyl group and the carbon-bromine bond. The selective reduction of either of these functionalities is a key transformation for the synthesis of more complex molecules.

Common reducing agents for carbonyl groups include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). mdpi.com Sodium borohydride is a milder reducing agent and is often used for the chemoselective reduction of ketones and aldehydes in the presence of less reactive functional groups. uni.lu In the case of this compound, treatment with sodium borohydride would be expected to reduce the carbonyl group to a secondary alcohol, yielding 1-(4-(1-bromo-2-hydroxyethyl)-2-chloro-3-fluoropyridin-4-yl)ethan-1-one. It is important to control the reaction conditions to avoid the reduction of the chloro group on the pyridine (B92270) ring or the bromo group on the acetyl chain.

Lithium aluminum hydride is a much stronger reducing agent and would likely reduce both the carbonyl group and the halogens. nih.gov The use of such a strong reducing agent would require careful consideration of the desired outcome, as it could lead to a mixture of products.

Chemoselective reduction of the carbon-bromine bond in the presence of the carbonyl group is more challenging. Catalytic hydrogenation could potentially achieve this, although it might also affect the halogenated pyridine ring. The choice of catalyst and reaction conditions would be crucial for achieving the desired selectivity.

Below is a table summarizing the expected outcomes of the reduction of this compound with common reducing agents.

| Reducing Agent | Target Functional Group | Expected Product | Notes |

| Sodium Borohydride (NaBH₄) | Carbonyl | 1-(4-(1-Bromo-2-hydroxyethyl)-2-chloro-3-fluoropyridin-4-yl)ethan-1-one | Milder reducing agent, likely to be selective for the carbonyl group. |

| Lithium Aluminum Hydride (LiAlH₄) | Carbonyl and Halogens | Mixture of products, including the corresponding alcohol and dehalogenated derivatives. | Strong, non-selective reducing agent. |

| Catalytic Hydrogenation | Carbon-Bromine Bond | 1-(4-Acetyl-2-chloro-3-fluoropyridin-4-yl)ethan-1-one | Selectivity would be highly dependent on the catalyst and reaction conditions. Potential for reduction of the pyridine ring and other halogens. |

Reactivity of the Halogenated Pyridine Ring in this compound

The halogenated pyridine ring in this compound is electron-deficient due to the electronegativity of the nitrogen atom and the halogen substituents. This electron deficiency makes the ring susceptible to nucleophilic aromatic substitution (SNAr) and cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridine Ring

SNAr reactions are a cornerstone of pyridine chemistry, allowing for the introduction of a wide range of nucleophiles onto the ring. researchgate.net The rate and regioselectivity of these reactions are governed by the nature and position of the leaving group and the activating groups on the ring. libretexts.org

In general, in nucleophilic aromatic substitution reactions of halo-heteroaromatic compounds, fluoride (B91410) is a better leaving group than chloride. youtube.com However, the position of the halogen on the pyridine ring plays a crucial role. Halogens at the 2- and 4-positions are typically more readily displaced than those at the 3-position due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate. researchgate.net

In the case of this compound, the chloro group is at the activated 2-position, while the fluoro group is at the less activated 3-position. Therefore, nucleophilic attack is expected to occur preferentially at the 2-position, leading to the displacement of the chloride ion. The relative reactivity of halogens in SNAr reactions on pyridine rings generally follows the order F > Cl > Br > I when located at an activated position. researchgate.net However, the positional effect in this specific molecule likely dominates, making the 2-chloro group more susceptible to substitution than the 3-fluoro group.

The bromoacetyl group at the 4-position of the pyridine ring is a strong electron-withdrawing group. Electron-withdrawing groups activate the aromatic ring towards nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate. libretexts.org The bromoacetyl group, being in the para position relative to the 2-chloro substituent, effectively delocalizes the negative charge that develops during the formation of the Meisenheimer complex, thereby accelerating the rate of nucleophilic substitution at the 2-position. nih.gov Computational studies have shown that strong electron-withdrawing groups can lower the activation barrier for SNAr reactions by more than 20 kcal/mol. nih.gov

Cross-Coupling Reactions at Halogenated Positions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. youtube.com The halogenated positions on the pyridine ring of this compound are potential sites for such reactions.

The Suzuki-Miyaura coupling reaction, which involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base, is one of the most widely used cross-coupling reactions. mdpi.com For this compound, the 2-chloro position would be the most likely site for Suzuki-Miyaura coupling. While chloroarenes are generally less reactive than bromo- or iodoarenes in Suzuki-Miyaura couplings, the use of appropriate ligands and reaction conditions can facilitate the coupling of aryl chlorides. researchgate.net

Arylboronic acids are common coupling partners in Suzuki-Miyaura reactions. mdpi.com The reaction of this compound with an arylboronic acid in the presence of a suitable palladium catalyst and base would be expected to yield the corresponding 2-aryl-4-(bromoacetyl)-3-fluoropyridine. The choice of catalyst is critical, with palladium complexes bearing bulky, electron-rich phosphine (B1218219) ligands often being effective for the coupling of aryl chlorides. researchgate.net

The following table outlines a hypothetical Suzuki-Miyaura coupling reaction with this compound.

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| This compound | Phenylboronic acid | Pd(PPh₃)₄ or similar Pd(0) catalyst | K₂CO₃ or Cs₂CO₃ | 4-(Bromoacetyl)-3-fluoro-2-phenylpyridine |

Sonogashira Coupling and Heck Reaction Studies

While specific studies on Sonogashira and Heck reactions of this compound are not extensively documented in publicly available literature, the reactivity of the chloro-substituent on the pyridine ring can be inferred from studies on analogous halopyridines. Generally, palladium-catalyzed cross-coupling reactions like the Sonogashira and Heck reactions are powerful tools for forming carbon-carbon bonds with aryl halides.

The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide. For halopyridines, the reactivity of the halogen atom is crucial. Typically, the order of reactivity for halogens in these couplings is I > Br > Cl. Thus, the chloro group in this compound would require more forcing conditions (e.g., higher temperatures, specific ligands) to react compared to a bromo or iodo substituent at the same position. Research on other chloropyridines has shown that the choice of palladium catalyst and ligand is critical for achieving good yields in Sonogashira couplings. For instance, complexes of palladium with bulky, electron-rich phosphine ligands have been shown to be effective for the coupling of less reactive aryl chlorides.

The Heck reaction, which couples an alkene with an aryl halide, follows similar reactivity trends regarding the halogen leaving group. The electron-deficient nature of the pyridine ring, further accentuated by the fluoro and bromoacetyl substituents, can influence the oxidative addition step in the catalytic cycle, potentially making the C-Cl bond more amenable to cleavage under appropriate catalytic conditions.

Illustrative data from studies on related chloropyridines in Sonogashira and Heck reactions are presented in the tables below to provide context for the potential reactivity of this compound.

Table 1: Illustrative Conditions for Sonogashira Coupling of Chloropyridines

| Entry | Chloropyridine Substrate | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 2-Chloropyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 100 | 85 |

| 2 | 3-Chloro-2-fluoropyridine | Trimethylsilylacetylene | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene | 110 | 78 |

| 3 | 2,6-Dichloropyridine | 1-Heptyne | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 120 | 92 (mono-alkynylated) |

This table is for illustrative purposes and shows typical conditions for Sonogashira reactions of various chloropyridines, not this compound itself.

Table 2: Illustrative Conditions for Heck Reaction of Chloropyridines

| Entry | Chloropyridine Substrate | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 2-Chloropyridine | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 140 | 75 |

| 2 | 3-Chloropyridine | n-Butyl acrylate | PdCl₂(dppf) | NaOAc | DMA | 130 | 88 |

| 3 | 2-Chloro-5-nitropyridine | Methyl acrylate | Herrmann's catalyst | K₂CO₃ | NMP | 120 | 95 |

This table is for illustrative purposes and shows typical conditions for Heck reactions of various chloropyridines, not this compound itself.

Buchwald-Hartwig Amination Reactivity

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. Similar to the Sonogashira and Heck reactions, the reactivity of the chloro-substituent in this compound is the key consideration. The general principles of reactivity (I > Br > Cl) also apply here.

The electron-withdrawing nature of the substituents on the pyridine ring can enhance the electrophilicity of the carbon bearing the chlorine atom, which may facilitate the oxidative addition of the palladium catalyst. However, the presence of the basic nitrogen atom in the pyridine ring can also lead to catalyst inhibition. Therefore, the choice of ligand is crucial to modulate the catalyst's activity and stability. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos, RuPhos), are often employed to promote the amination of unreactive aryl chlorides.

Given the presence of the highly reactive bromoacetyl group, chemoselectivity would be a major consideration in any attempted Buchwald-Hartwig amination of this substrate. The amine nucleophile could potentially react with the bromoacetyl group in an SN2 fashion, competing with the desired palladium-catalyzed amination at the C-Cl bond. Careful selection of reaction conditions, such as the use of a bulky amine or a specific catalyst system, might be necessary to favor the C-N coupling at the pyridine ring.

Table 3: Illustrative Conditions for Buchwald-Hartwig Amination of Chloropyridines

| Entry | Chloropyridine Substrate | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 2-Chloropyridine | Morpholine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 100 | 90 |

| 2 | 3-Chloropyridine | Aniline | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Dioxane | 110 | 85 |

| 3 | 2-Chloro-6-methylpyridine | Benzylamine | PdCl₂(dppf) | K₃PO₄ | t-BuOH | 100 | 78 |

This table is for illustrative purposes and shows typical conditions for Buchwald-Hartwig aminations of various chloropyridines, not this compound itself.

Chemo- and Regioselectivity in Reactions of this compound

The presence of multiple reactive sites in this compound makes chemo- and regioselectivity critical aspects of its chemistry. The main reactive sites are:

The bromoacetyl group: The carbon atom of the C-Br bond is highly electrophilic and susceptible to nucleophilic attack (SN2 reaction).

The C-Cl bond: This bond can undergo palladium-catalyzed cross-coupling reactions.

The C-F bond: Generally less reactive than the C-Cl bond in cross-coupling reactions, but can be activated under specific conditions.

The C-H bonds of the pyridine ring: Potentially reactive via metalation or C-H activation.

In reactions with nucleophiles, the bromoacetyl group is expected to be the most reactive site. For instance, reaction with an amine would likely lead to the formation of an α-amino ketone via SN2 displacement of the bromide.

In palladium-catalyzed cross-coupling reactions, the relative reactivity of the C-Cl and C-F bonds would determine the regioselectivity. Generally, C-Cl bonds are more reactive than C-F bonds in these reactions. Therefore, it is expected that cross-coupling reactions would occur selectively at the C2 position (bearing the chlorine atom) over the C3 position (bearing the fluorine atom). Achieving selective reaction at the C-F bond in the presence of a C-Cl bond would be highly challenging.

Controlling chemoselectivity between the bromoacetyl group and the C-Cl bond in reactions involving both a nucleophile and a palladium catalyst (such as the Buchwald-Hartwig amination) would be a significant synthetic challenge. The outcome would likely depend on the specific nucleophile, catalyst, and reaction conditions.

Detailed Mechanistic Elucidation of Key Transformations

The mechanisms of the key transformations involving this compound, namely palladium-catalyzed cross-coupling reactions, are well-established for related halopyridines.

The general catalytic cycle for a palladium-catalyzed cross-coupling reaction, such as Sonogashira, Heck, or Buchwald-Hartwig, involves three main steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (in this case, the C-Cl bond) of the pyridine ring to form a Pd(II) complex. This is often the rate-determining step, and its facility is influenced by the nature of the halogen, the electronic properties of the pyridine ring, and the phosphine ligand on the palladium. mit.edunih.gov

Transmetalation (for Sonogashira) or Carbopalladation/β-Hydride Elimination (for Heck) or Amine Coordination/Deprotonation (for Buchwald-Hartwig):

In the Sonogashira reaction, a copper(I) acetylide, formed from the terminal alkyne and a copper co-catalyst, undergoes transmetalation with the Pd(II) complex, transferring the alkyne group to the palladium. scirp.org

In the Heck reaction, the alkene coordinates to the Pd(II) center, followed by migratory insertion of the alkene into the Pd-C bond (carbopalladation). Subsequent β-hydride elimination forms the C-C double bond of the product and a palladium-hydride species.

In the Buchwald-Hartwig amination, the amine coordinates to the Pd(II) complex, and a base removes a proton from the amine to form a palladium-amido complex. wikipedia.orglibretexts.org

Reductive Elimination: The two organic groups on the Pd(II) center (the pyridine ring and the newly introduced group) are coupled, forming the final product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. mit.edu

For this compound, the electron-withdrawing substituents would likely make the oxidative addition step more favorable compared to an unsubstituted chloropyridine. The choice of ligand is crucial in all steps, influencing the rate and selectivity of the reaction by modulating the electronic and steric properties of the palladium center.

Applications of 4 Bromoacetyl 2 Chloro 3 Fluoropyridine in Complex Molecule Synthesis

Building Block for Heterocyclic Systems

There is no available information in the searched scientific literature detailing the use of 4-(Bromoacetyl)-2-chloro-3-fluoropyridine as a building block for the synthesis of various heterocyclic systems. The inherent reactivity of the α-haloketone (bromoacetyl group) and the polysubstituted pyridine (B92270) ring suggests its potential as a versatile precursor, but specific examples are not documented.

Synthesis of Fused Pyridine Derivatives

No specific reaction schemes, methodologies, or synthesized fused pyridine derivatives originating from this compound have been reported in the reviewed literature. Typically, α-haloketones can react with various dinucleophiles to form fused heterocyclic systems, such as imidazopyridines or triazolopyridines, through well-established reactions like the Hantzsch or Guareschi-Thorpe condensations. However, the application of these methods to this compound has not been described.

Construction of Spiro and Bridged Heterocycles

The use of this compound in the construction of spirocyclic or bridged heterocyclic systems is not documented. Such syntheses would likely involve intramolecular cyclization strategies or reactions with specifically designed polyfunctional reagents. The absence of such reports suggests this is an unexplored area of research for this particular compound.

Role in the Divergent Synthesis of Chemical Libraries

The concept of divergent synthesis involves using a common intermediate to generate a library of structurally diverse compounds. While the multiple reactive sites on this compound (the bromoacetyl group and the substituted pyridine ring) make it a theoretical candidate for such synthetic strategies, there is no published research demonstrating its use in the generation of chemical libraries.

Strategic Intermediate for Incorporating Functionalized Pyridine Scaffolds

The pyridine scaffold is a significant motif in medicinal chemistry and materials science. While halogenated pyridines are frequently used as intermediates, the specific role of this compound as a strategic intermediate for incorporating this particular functionalized pyridine core into larger molecules is not described in the available literature.

Preparation of Novel Pyridine-Based Linkers and Spacers

No information was found on the application of this compound in the synthesis of novel pyridine-based linkers and spacers. Such molecules are crucial in fields like drug-linker technologies (e.g., for antibody-drug conjugates) and materials science. The bromoacetyl and chloro functionalities could, in principle, be selectively reacted to introduce linking moieties, but no examples have been reported.

Integration into Polycyclic Frameworks

The integration of the 2-chloro-3-fluoropyridine-4-acetyl moiety, derived from this compound, into larger polycyclic frameworks has not been documented. This would likely involve multi-step synthetic sequences, potentially including cross-coupling reactions at the chloro position or cycloaddition reactions involving the pyridine ring, for which no specific instances have been found.

Precursor for Advanced Synthetic Reagents

This compound is a specialized chemical compound that, due to its reactive bromoacetyl group, holds potential as a precursor for the synthesis of more complex and advanced synthetic reagents. The utility of this compound lies in the electrophilic nature of the carbon atom adjacent to the bromine, making it susceptible to nucleophilic substitution. This reactivity allows for the introduction of a wide array of functional groups, thereby transforming the initial pyridine derivative into a variety of tailored reagents for complex molecule synthesis. While specific research on this compound as a precursor is not extensively documented in publicly available literature, the well-established chemistry of α-haloketones, such as in 3-(bromoacetyl)coumarins, provides a strong basis for predicting its synthetic potential. rsc.orgrsc.orgnih.gov

The transformation of this compound into advanced reagents would likely involve reactions at the bromoacetyl moiety. These transformations could lead to the formation of new heterocyclic systems or introduce functionalities that can participate in further synthetic steps. The presence of the chloro and fluoro substituents on the pyridine ring also offers potential for subsequent cross-coupling reactions, although the primary reactivity is expected at the bromoacetyl group.

Based on the known reactivity of similar compounds, this compound could be a precursor to a range of advanced reagents. The following table outlines potential transformations and the resulting class of synthetic reagents that could be synthesized.

| Precursor Compound | Reaction Type | Potential Advanced Reagent Class |

| This compound | Hantzsch thiazole (B1198619) synthesis | 2-Aryl/alkyl-4-(2-chloro-3-fluoropyridin-4-yl)thiazoles |

| This compound | Reaction with thiourea (B124793) | 2-Amino-4-(2-chloro-3-fluoropyridin-4-yl)thiazole |

| This compound | Reaction with primary amines | α-Amino ketone derivatives |

| This compound | Reaction with sodium azide (B81097) | α-Azido ketone derivatives |

| This compound | Favorskii rearrangement | Pyridinylacetic acid derivatives |

The synthesis of thiazole derivatives from α-bromoketones is a classic and reliable transformation. For instance, the reaction of this compound with various thioamides would be expected to yield substituted thiazoles. These thiazole-containing reagents can be valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules. Similarly, reaction with thiourea would likely produce aminothiazole derivatives, which are common structural motifs in medicinal chemistry.

Furthermore, nucleophilic substitution of the bromide with amines or azide would generate α-amino ketones or α-azido ketones, respectively. These compounds are versatile building blocks for the synthesis of nitrogen-containing heterocycles and other complex nitrogenous compounds. The α-azido ketones can, for example, be used in click chemistry or be reduced to α-amino ketones.

While direct experimental data on this compound as a precursor is limited, the foundational principles of organic chemistry strongly support its potential utility in the generation of advanced and structurally diverse synthetic reagents. The reactivity of its bromoacetyl group makes it a promising starting material for the construction of more elaborate molecular architectures.

Theoretical and Computational Investigations of 4 Bromoacetyl 2 Chloro 3 Fluoropyridine

Electronic Structure Analysis of 4-(Bromoacetyl)-2-chloro-3-fluoropyridine

A comprehensive understanding of the electronic structure of this compound is crucial for predicting its reactivity and molecular interactions. Computational methods provide valuable insights into the distribution of electrons and the nature of its molecular orbitals.

Frontier Molecular Orbital Theory (FMO) Calculations

Frontier Molecular Orbital (FMO) theory is a fundamental tool in computational chemistry for predicting the reactivity of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals are key determinants of a molecule's ability to act as a nucleophile or an electrophile.

For this compound, the HOMO is expected to be localized on the pyridine (B92270) ring and the halogen substituents, which are rich in electron density. The LUMO, conversely, is anticipated to be centered on the electron-deficient bromoacetyl group, particularly the carbonyl carbon and the adjacent carbon atom bonded to the bromine. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally indicates higher reactivity.

Hypothetical FMO Data for this compound

| Molecular Orbital | Energy (eV) | Primary Atomic Contributions |

| LUMO | -1.58 | C=O, C-Br of the bromoacetyl group |

| HOMO | -7.23 | Pyridine ring N, Cl, F atoms |

| HOMO-LUMO Gap | 5.65 |

Note: The data in this table is hypothetical and serves as an illustrative example of what FMO calculations would yield. Actual values would require specific quantum chemical computations.

Electrostatic Potential Surface (EPS) Mapping

Electrostatic Potential Surface (EPS) mapping provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electrophilic and nucleophilic regions. In an EPS map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) denote electron-poor areas that are prone to nucleophilic attack.

For this compound, the EPS map would likely show a significant region of positive electrostatic potential around the carbonyl carbon of the bromoacetyl group, making it a prime target for nucleophiles. The electronegative oxygen, fluorine, and chlorine atoms, along with the nitrogen in the pyridine ring, would exhibit negative electrostatic potential, indicating their nucleophilic character.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are important for its biological activity and reactivity. Conformational analysis aims to identify the most stable arrangement of atoms (conformers) and the energy barriers between them. The bromoacetyl group's rotation relative to the pyridine ring is a key conformational variable.

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule over time. By simulating the motion of atoms and molecules, MD can reveal how this compound behaves in different environments, such as in solution, and how its conformation changes in response to thermal fluctuations. These simulations are valuable for understanding how the molecule might interact with a biological target, such as an enzyme's active site.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can be used to model chemical reactions involving this compound, providing detailed information about the reaction mechanisms, including the structures of transition states and the associated energy barriers.

Theoretical Examination of SNAr and Cross-Coupling Mechanisms on the Pyridine Ring

The pyridine ring of this compound is substituted with two halogen atoms, making it a substrate for Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. The regioselectivity of these reactions—that is, which halogen is preferentially replaced—is a key question that can be addressed computationally.

Theoretical models can be used to compare the activation energies for nucleophilic attack at the carbon atoms bearing the chlorine and the fluorine atoms. The presence of the electron-withdrawing bromoacetyl group influences the electron density distribution in the ring, affecting the relative reactivity of the C-Cl and C-F bonds. Similarly, for cross-coupling reactions, computational studies can model the oxidative addition step of a metal catalyst (such as palladium) to the C-Cl and C-Br bonds, helping to predict which bond is more likely to react. wuxibiology.combaranlab.org

Prediction of Spectroscopic Signatures

Computational chemistry offers powerful tools to predict the spectroscopic properties of molecules, which can aid in their identification and characterization. Density Functional Theory (DFT) is a predominant method for these predictions, providing a good balance between accuracy and computational cost.

Infrared (IR) and Raman Spectroscopy:

Vibrational spectroscopy, including infrared (IR) and Raman, is used to identify functional groups and determine the molecular structure. Theoretical calculations can predict the vibrational frequencies and intensities of a molecule. For a compound like this compound, DFT calculations, often using the B3LYP functional with a basis set such as 6-31G(d,p), can be employed to compute the harmonic vibrational frequencies. nih.gov These calculated frequencies are typically scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other systematic errors in the calculations.

In a study on 2-(bromoacetyl)benzo(b)furan, a compound also containing a bromoacetyl group, DFT calculations were used to predict its vibrational and electronic properties, showing good agreement with experimental FT-IR and FT-Raman spectra. nih.gov Similar computational approaches have been successfully applied to other halogenated aromatic compounds, such as 2-bromo-4-chlorobenzaldehyde, to perform conformational analysis and investigate solvent effects on vibrational spectra. bohrium.com For this compound, key predicted vibrational modes would include the C=O stretching of the acetyl group, C-Br stretching, C-Cl stretching, C-F stretching, and various pyridine ring vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a cornerstone of molecular structure elucidation. Computational methods can predict ¹H and ¹³C NMR chemical shifts, as well as spin-spin coupling constants. The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is a common and reliable approach for calculating NMR parameters. nih.govyoutube.com

Theoretical studies on fluorinated pyridines have demonstrated the utility of DFT in calculating NMR fluorine-fluorine coupling constants. researchgate.net For this compound, DFT calculations could predict the chemical shifts of the pyridine ring protons and carbons, the methylene (B1212753) protons of the bromoacetyl group, and the carbonyl carbon. These predictions are valuable for assigning experimental spectra and can help in distinguishing between isomers. The accuracy of these predictions depends on the chosen functional, basis set, and the inclusion of solvent effects in the computational model. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic absorption spectra. rsc.org By calculating the energies of the lowest excited states, it is possible to predict the wavelengths of maximum absorption (λₘₐₓ).

For this compound, TD-DFT calculations would likely predict electronic transitions involving the π-system of the pyridine ring and the n→π* transition of the carbonyl group. A study on 2-(bromoacetyl)benzo(b)furan successfully used theoretical calculations to interpret its UV-visible spectrum, finding good agreement between experimental and computed values. nih.gov Similar computational analyses on related compounds, like 2-bromo-6-methoxynaphthalene, have also been performed to understand their electronic properties. nih.gov

Table 1: Predicted Spectroscopic Data for a Hypothetical Analysis of this compound

| Spectroscopic Technique | Predicted Parameter | Typical Computational Method | Key Predicted Features |

| Infrared (IR) | Vibrational Frequencies (cm⁻¹) | DFT (e.g., B3LYP/6-31G(d,p)) | C=O stretch (~1700-1720), C-Br stretch (~600-700), C-Cl stretch (~700-800), C-F stretch (~1000-1100), Pyridine ring modes |

| ¹H NMR | Chemical Shifts (ppm) | DFT-GIAO | Signals for pyridine ring protons and methylene protons of the bromoacetyl group |

| ¹³C NMR | Chemical Shifts (ppm) | DFT-GIAO | Signals for pyridine ring carbons, carbonyl carbon, and methylene carbon |

| UV-Vis | λₘₐₓ (nm) | TD-DFT | π→π* transitions of the pyridine ring, n→π* transition of the carbonyl group |

Note: The values in this table are illustrative and based on typical ranges for the respective functional groups and computational methods. A specific computational study would be required to generate precise predicted values for this compound.

Quantitative Structure-Reactivity Relationships (QSAR) Derivations for Related Compounds

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of compounds with their biological activity or chemical reactivity. mdpi.com While no specific QSAR studies on this compound were identified, numerous studies on related pyridine and aromatic compounds demonstrate the approach. nih.govnih.govresearchgate.net

QSAR models are built by first calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors can be categorized as electronic, steric, hydrophobic, and topological. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS) regression, are then used to build a mathematical equation that relates these descriptors to the observed activity. nih.govnih.gov

For instance, a QSAR study on a series of 1,4-dihydropyridines and pyridines as P-glycoprotein inhibitors used 3D molecular modeling to generate descriptors and PLS regression to derive a model. nih.gov Another study on heteroaryl- and heterocyclyl-substituted imidazo[1,2-a]pyridine (B132010) derivatives found that Global Topological Charge Indices and the hydrophobic constant of substituents were significant factors in their activity as acid pump antagonists. nih.gov

In the context of this compound and related compounds, a QSAR model could be developed to predict a specific biological activity, such as enzyme inhibition or cytotoxicity. The descriptors for such a model would likely include:

Electronic Descriptors: Dipole moment, partial atomic charges, and energies of frontier molecular orbitals (HOMO and LUMO). The electrophilic nature of the bromoacetyl group would be a key feature.

Steric Descriptors: Molecular volume, surface area, and specific substituent parameters (e.g., molar refractivity).

Hydrophobic Descriptors: The logarithm of the partition coefficient (logP), which describes the lipophilicity of the molecule.

Topological Descriptors: Indices that describe the connectivity and shape of the molecule.

The development of a robust QSAR model requires a dataset of structurally diverse but related compounds with accurately measured biological activity. The resulting model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. mdpi.com

Table 2: Common Molecular Descriptors in QSAR Studies of Aromatic and Pyridine Derivatives

| Descriptor Type | Examples | Relevance to this compound |

| Electronic | Dipole Moment, HOMO/LUMO Energies, Partial Charges | The electronegative halogen atoms and the carbonyl group create a significant dipole moment and influence the electronic properties. The bromoacetyl group is an electrophilic center. |

| Steric | Molecular Weight, Molar Refractivity, van der Waals Volume | The size and shape of the molecule will affect its interaction with biological targets. |

| Hydrophobic | LogP | Lipophilicity influences membrane permeability and binding to hydrophobic pockets in proteins. |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | These descriptors quantify the branching and overall shape of the molecule. |

Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation

High-Resolution Mass Spectrometry for Reaction Monitoring and Byproduct Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for monitoring the progress of reactions involving 4-(Bromoacetyl)-2-chloro-3-fluoropyridine and for the identification of potential byproducts. The precise mass measurements provided by HRMS allow for the determination of elemental compositions, which is crucial for confirming the identity of the target molecule and distinguishing it from closely related impurities.

In the analysis of this compound, the presence of bromine and chlorine atoms results in a characteristic isotopic pattern in the mass spectrum. Bromine has two major isotopes, 79Br and 81Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). Chlorine also has two main isotopes, 35Cl and 37Cl, with a natural abundance ratio of approximately 3:1. This leads to a distinctive M, M+2, and M+4 peak pattern for the molecular ion, which serves as a clear fingerprint for compounds containing one bromine and one chlorine atom.

By coupling HRMS with a separation technique like liquid chromatography (LC-HRMS), one can track the consumption of starting materials and the formation of this compound in real-time. This approach also facilitates the detection and tentative identification of byproducts, such as those arising from over-bromination, hydrolysis of the bromoacetyl group, or side reactions involving the pyridine (B92270) ring. The accurate mass data obtained for these byproducts can provide valuable insights into the reaction mechanism and help in optimizing reaction conditions to improve yield and purity.

Table 1: Predicted Isotopic Distribution for the Molecular Ion of this compound (C7H4BrClFNO)+

| m/z (calculated) | Relative Abundance (%) | Isotopic Composition |

| 249.9227 | 76.8 | 12C71H479Br35Cl19F14N16O |

| 251.9204 | 100.0 | 12C71H481Br35Cl19F14N16O / 12C71H479Br37Cl19F14N16O |

| 253.9181 | 24.3 | 12C71H481Br37Cl19F14N16O |

This is an interactive data table. You can sort and filter the data.

Advanced NMR Techniques for Structural Confirmation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques provides a complete picture of its molecular structure.

2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity

While 1D 1H and 13C NMR provide initial information about the chemical environment of the protons and carbons, 2D NMR experiments are crucial for assembling the molecular framework.

COSY (Correlation Spectroscopy): This experiment reveals 1H-1H coupling networks. For this compound, COSY would show correlations between the two aromatic protons on the pyridine ring, confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded 1H and 13C nuclei. This is essential for assigning the carbon signals corresponding to the protonated carbons in the pyridine ring and the methylene (B1212753) group of the bromoacetyl moiety.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about long-range (2-3 bond) 1H-13C couplings. This is particularly valuable for identifying the quaternary carbons, such as the carbonyl carbon and the substituted carbons of the pyridine ring. For instance, correlations would be expected between the methylene protons and the carbonyl carbon, as well as between the aromatic protons and the surrounding ring carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, which can help to confirm the conformation of the molecule, particularly the orientation of the bromoacetyl group relative to the pyridine ring.

The presence of fluorine (19F) adds another layer of complexity and information. 19F NMR spectroscopy would show a single resonance, and 1H-19F and 13C-19F couplings would be observable in the respective spectra, providing further confirmation of the substitution pattern on the pyridine ring.

Table 2: Predicted 1H and 13C NMR Chemical Shifts (ppm) and Key HMBC Correlations for this compound

| Atom | Predicted 1H Shift | Predicted 13C Shift | Key HMBC Correlations |

| H-5 | 7.5-7.8 | C-5 (125-130) | C-4, C-6, C-3 |

| H-6 | 8.3-8.6 | C-6 (145-150) | C-5, C-4, C-2 |

| -CH2Br | 4.5-4.8 | -CH2Br (30-35) | C=O, C-4 |

| C-2 | - | 150-155 | H-6 |

| C-3 | - | 155-160 (d, 1JCF) | H-5 |

| C-4 | - | 135-140 | H-5, H-6, -CH2Br |

| C=O | - | 190-195 | -CH2Br |

This is an interactive data table. You can sort and filter the data. Chemical shifts are predictions based on analogous structures and may vary.

Solid-State NMR for Crystalline Forms and Intermediates

Solid-state NMR (ssNMR) is a powerful technique for characterizing the structure and dynamics of materials in the solid phase. nih.gov For this compound, ssNMR could be employed to study its crystalline form, including the identification of polymorphs which may exhibit different physical properties. By analyzing the chemical shift anisotropy and dipolar couplings, ssNMR can provide detailed information about the local environment and intermolecular packing in the crystal lattice. Furthermore, ssNMR can be used to study reaction intermediates that are stable only in the solid state.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Reaction Progress

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and can be used to monitor the progress of a reaction.

For this compound, the FT-IR and Raman spectra would be dominated by characteristic bands corresponding to the functional groups present:

C=O stretch: A strong absorption in the FT-IR spectrum, typically in the range of 1690-1720 cm-1, is indicative of the ketone carbonyl group.

C-Br stretch: The carbon-bromine stretching vibration is expected to appear in the lower frequency region of the spectrum, typically around 500-650 cm-1.

Pyridine ring vibrations: The C=C and C=N stretching vibrations of the pyridine ring will give rise to a series of bands in the 1400-1600 cm-1 region. researchgate.net

C-Cl and C-F stretches: The carbon-chlorine and carbon-fluorine stretching vibrations will also have characteristic absorptions, typically in the 1000-1400 cm-1 range for C-F and 600-800 cm-1 for C-Cl.

By monitoring the appearance or disappearance of these characteristic bands, one can follow the course of a synthesis. For example, the formation of the bromoacetyl group can be tracked by the emergence of the C=O and C-Br stretching bands.

Table 3: Expected Vibrational Frequencies (cm-1) for this compound

| Functional Group | Expected Frequency Range (FT-IR) | Expected Frequency Range (Raman) |

| C-H (aromatic) | 3000-3100 | 3000-3100 |

| C=O (ketone) | 1690-1720 | 1690-1720 |

| C=C, C=N (pyridine ring) | 1400-1600 | 1400-1600 |

| C-F | 1000-1400 | 1000-1400 |

| C-Cl | 600-800 | 600-800 |

| C-Br | 500-650 | 500-650 |

This is an interactive data table. You can sort and filter the data.

Chiral Chromatography and Spectroscopic Methods for Enantiomeric Purity Analysis (if applicable)

The parent compound, this compound, is achiral and therefore does not exist as enantiomers. However, if this molecule is used as a precursor in the synthesis of chiral derivatives, the analysis of enantiomeric purity becomes critical.

Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for separating and quantifying enantiomers. This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation. By using a suitable detector, such as a UV-Vis or mass spectrometer, the relative amounts of each enantiomer in a mixture can be determined, thus establishing the enantiomeric excess (ee).

In addition to chiral chromatography, spectroscopic methods such as circular dichroism (CD) spectroscopy can be used to characterize chiral molecules. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light and can provide information about the stereochemistry of a molecule.

Conclusion and Future Research Directions

Summary of Key Findings Regarding 4-(Bromoacetyl)-2-chloro-3-fluoropyridine

This compound is a synthetic heterocyclic compound characterized by a pyridine (B92270) ring bearing multiple distinct functional groups. Its structure incorporates a chloro and a fluoro substituent directly on the pyridine core, alongside a bromoacetyl group at the 4-position. A comprehensive review of available scientific literature indicates that this specific compound is not extensively documented, suggesting it is a novel or highly specialized chemical entity.

The key structural features of the molecule are summarized in the table below. The combination of an electron-deficient, polyhalogenated aromatic ring and a reactive α-halo ketone functional group suggests that this compound holds significant potential as a versatile building block in synthetic and medicinal chemistry. The pyridine scaffold is a prevalent motif in numerous pharmaceuticals and agrochemicals, while the bromoacetyl group serves as a reactive handle for covalent modification or further chemical elaboration. nih.govnih.govnih.gov

Table 1: Key Structural and Chemical Features of this compound

| Feature | Description |

| Core Structure | Pyridine |

| Substituents | - 2-chloro |

| - 3-fluoro | |

| - 4-bromoacetyl | |

| Key Functional Groups | Halogenated Pyridine, α-Halo Ketone |

| Potential Reactivity | Electrophilic substitution (bromoacetyl group), Nucleophilic aromatic substitution (C-Cl, C-F bonds) |

| Anticipated Applications | Intermediate in organic synthesis, scaffold for medicinal chemistry, chemical probe development |

The properties and reactivity of this compound are largely inferred from established principles of organic chemistry and data on analogous structures, such as other halogenated pyridines and α-bromo ketones. The electronic properties of the pyridine ring are significantly influenced by the presence of the electronegative chloro and fluoro atoms, rendering it electron-deficient and susceptible to nucleophilic attack. nih.gov The bromoacetyl group is a potent electrophile and alkylating agent, a feature widely exploited in the synthesis of more complex molecules. nih.gov

Challenges and Opportunities in the Synthesis and Reactivity of this compound

The synthesis and manipulation of polysubstituted pyridines present notable challenges, yet also offer significant opportunities for chemical innovation.

Challenges:

Synthesis: The construction of a multi-substituted pyridine ring with the specific regiochemistry of this compound is a non-trivial synthetic challenge. A plausible, yet complex, synthetic route would likely involve multiple steps:

Formation of the Core: Synthesis of a precursor such as 2-chloro-3-fluoropyridine (B99640), which itself requires controlled reaction conditions. fishersci.comgoogle.com

Acylation: Introduction of an acetyl group at the 4-position of the pyridine ring. Standard Friedel-Crafts acylation reactions are often ineffective on electron-deficient pyridine rings. Alternative methods, such as metal-directed ortho-lithiation followed by quenching with an acetylating agent, would likely be required, posing challenges in controlling regioselectivity and preventing side reactions.

α-Bromination: The final step would involve the selective bromination of the methyl group of the acetyl substituent. While this is a more conventional transformation, care must be taken to avoid reactions with the pyridine ring itself. nih.gov The synthesis of such specifically substituted pyridines often suffers from issues of low yields and the formation of difficult-to-separate regioisomers. nih.govrsc.org

Reactivity: The molecule possesses multiple reactive sites, creating a challenge in achieving chemoselectivity. The bromoacetyl group is highly susceptible to nucleophilic attack, while the C-Cl and C-F bonds on the pyridine ring are activated towards nucleophilic aromatic substitution (SNAr). nih.gov A given nucleophile could potentially react at any of these positions, leading to a mixture of products. Controlling the reaction conditions (temperature, solvent, nature of the nucleophile) would be critical to direct the reaction to the desired site.

Opportunities:

Synthetic Versatility: The presence of multiple, differentially reactive functional groups provides a powerful platform for creating diverse and complex molecular architectures. The bromoacetyl group can be used as a versatile handle for introducing a wide range of moieties through reaction with nucleophiles like amines, thiols, and alcohols.

Selective Functionalization: The different reactivities of the C-F and C-Cl bonds in SNAr reactions could be exploited for sequential, site-selective modifications. Generally, the C-F bond is more reactive towards SNAr than the C-Cl bond, which could allow for a stepwise functionalization of the pyridine ring. nih.gov This offers an opportunity to build molecular complexity in a controlled manner.

Prospective Applications and Methodological Advancements

The unique structural characteristics of this compound suggest several prospective applications, particularly in the fields of medicinal chemistry and chemical biology.

Medicinal Chemistry: Pyridine derivatives are ubiquitous in pharmaceuticals. nih.gov The title compound could serve as a valuable scaffold for the development of new therapeutic agents. The bromoacetyl moiety is a well-known warhead for covalent inhibitors, which form a permanent bond with their biological target, often leading to enhanced potency and duration of action. This compound could be used to synthesize libraries of candidate molecules for screening against various diseases. nih.gov The polyhalogenated core can also be used to fine-tune the physicochemical properties (e.g., lipophilicity, metabolic stability) of potential drug candidates.

Chemical Biology: The reactive bromoacetyl group makes this compound a candidate for use as a chemical probe. It could be used to covalently label proteins or other biomolecules, facilitating studies of their function, localization, and interactions within a biological system.

To realize these applications, certain methodological advancements would be beneficial:

Efficient Synthesis: Development of more streamlined, efficient, and regioselective synthetic routes is crucial. Modern synthetic methods, such as transition-metal-catalyzed C-H activation and functionalization, could provide more direct pathways to this and related multi-substituted pyridines, bypassing the challenges of classical methods. nih.govberkeley.edu

Flow Chemistry: The use of flow chemistry could enable better control over reaction parameters for hazardous or highly exothermic reactions, potentially improving the yield and safety of the synthesis.

Catalysis: The development of novel catalysts for selective cross-coupling and substitution reactions on electron-deficient pyridine rings would greatly expand the synthetic utility of this building block. nih.gov

Unexplored Reactivity and Derivatives of this compound

Given the absence of specific literature, the reactivity profile of this compound remains largely unexplored. A systematic investigation of its reactions would be highly valuable.

Unexplored Areas of Reactivity:

Competitive Reactivity: A detailed study of its reactions with a panel of different nucleophiles (e.g., primary vs. secondary amines, hard vs. soft nucleophiles) is needed to map the chemoselectivity between reaction at the bromoacetyl group and SNAr at the pyridine ring.

Metal-Catalyzed Cross-Coupling: The reactivity of the C-Cl bond in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) is an important area for investigation. This would allow for the introduction of carbon-carbon and carbon-heteroatom bonds at the 2-position.

Photochemical Reactions: The influence of the substituents on the photochemical properties and reactivity of the pyridine ring has not been studied.

The potential to generate a wide array of derivatives from this compound is vast. The table below outlines some of the unexplored classes of derivatives that could be synthesized from this compound.

Table 2: Potential Unexplored Derivatives of this compound

| Reactant Class | Reaction Site | Potential Derivative Class |

| Amines (R-NH₂) | Bromoacetyl group | α-Amino ketones |

| Thiols (R-SH) | Bromoacetyl group | α-Thio ketones (Thioethers) |

| Alcohols/Phenols (R-OH) | Bromoacetyl group | α-Alkoxy/Aryloxy ketones (Ethers) |

| Azides (e.g., NaN₃) | Bromoacetyl group | α-Azido ketones |

| Amines (R₂NH) | C-Cl or C-F bond (SNAr) | Diamino- or amino-halopyridines |

| Alkoxides (R-O⁻) | C-Cl or C-F bond (SNAr) | Alkoxy-halopyridines |

| Organometallic Reagents | C-Cl bond (Cross-coupling) | 2-Aryl/Alkyl-pyridines |

Each of these derivative classes represents a new family of compounds with potentially unique chemical and biological properties, underscoring the role of this compound as a gateway to novel chemical space.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(Bromoacetyl)-2-chloro-3-fluoropyridine, and how do reaction conditions influence yield?

- Methodology : Optimize via palladium-catalyzed cross-coupling or halogenation of pyridine intermediates. For example, bromoacetylation can be achieved using bromoacetyl bromide under anhydrous conditions (e.g., dichloromethane, 0–5°C) to minimize hydrolysis. Monitor reaction progress via TLC or HPLC .

- Key Variables : Temperature control (<10°C) is critical to prevent side reactions like acetyl group migration. Solvent polarity impacts reaction kinetics; non-polar solvents may reduce byproduct formation .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Workflow :

- NMR : Confirm substitution patterns using - and -NMR. The bromoacetyl group shows distinct carbonyl peaks at ~170 ppm in -NMR.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (expected [M+H] ≈ 276.95 Da).

- HPLC : Use a C18 column with UV detection (254 nm) to assess purity (>95% required for biological assays) .

Q. What are the stability considerations for storage and handling?

- Stability Profile : The bromoacetyl group is moisture-sensitive. Store under inert gas (argon) at –20°C in amber vials. Avoid prolonged exposure to light, as fluoropyridines may undergo photodegradation .

- Decomposition Products : Hydrolysis yields 2-chloro-3-fluoropyridine-4-acetic acid, detectable via LC-MS. Monitor storage conditions using periodic stability assays .

Advanced Research Questions

Q. How can computational modeling predict reactivity or binding interactions of this compound?

- Approach : Use density functional theory (DFT) to model electrophilic sites (e.g., bromoacetyl group) for nucleophilic substitution. Molecular docking (AutoDock Vina) identifies potential kinase targets by simulating interactions with ATP-binding pockets .

- Case Study : A DFT study on similar halogenated pyridines revealed that electron-withdrawing groups (e.g., –Cl, –F) enhance electrophilicity at the acetyl carbon, facilitating conjugation with thiols in enzyme active sites .

Q. What strategies resolve contradictions in reaction outcomes reported across studies?

- Case Analysis : Conflicting yields in bromoacetylation may arise from trace moisture or reagent quality. Replicate experiments under strictly anhydrous conditions and compare with literature protocols. For example, a 2022 study resolved discrepancies by pre-drying solvents over molecular sieves .

- Data Cross-Validation : Use orthogonal techniques (e.g., IR spectroscopy to confirm acetyl group presence if NMR is ambiguous) .

Q. How can this compound be functionalized for medicinal chemistry applications?

- Derivatization Pathways :

- Nucleophilic Substitution : Replace bromine with amines (e.g., piperazine) to create prodrug candidates.

- Click Chemistry : Use the acetyl group for Huisgen cycloaddition with azides, enabling bioconjugation for targeted drug delivery .

- Biological Relevance : Analogous compounds (e.g., 3-chloro-5-(trifluoromethyl)pyridine derivatives) show kinase inhibitory activity, suggesting potential for structure-activity relationship (SAR) studies .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

- Scale-Up Risks : Exothermic reactions during bromoacetylation require controlled addition rates and cooling. Pilot studies using microreactors improve heat dissipation and reduce side products .

- Regioselectivity : Steric hindrance from the 2-chloro-3-fluoro substituents directs bromoacetyl addition to the 4-position. Confirm regiochemistry via NOESY or X-ray crystallography .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.